molecular formula C24H23N3O2S B2365648 2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1207030-13-4

2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2365648
CAS No.: 1207030-13-4
M. Wt: 417.53
InChI Key: KHZRWEIWWOZUBU-UHFFFAOYSA-N
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Description

2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core

Scientific Research Applications

2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

The synthesis of 2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-methylphenyl and 4-(propan-2-yl)phenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include:

  • 3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid
  • 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide These compounds share structural similarities but may differ in their functional groups, leading to different chemical properties and applications. The uniqueness of 2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific combination of functional groups, which can result in unique reactivity and potential applications.

Properties

IUPAC Name

2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-15(2)17-8-10-19(11-9-17)26-21(28)12-27-14-25-22-20(13-30-23(22)24(27)29)18-6-4-16(3)5-7-18/h4-11,13-15H,12H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZRWEIWWOZUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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